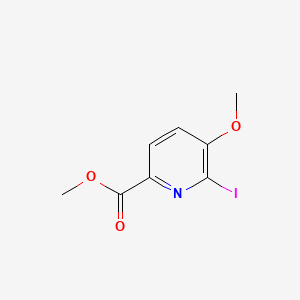

Methyl 6-iodo-5-methoxypicolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-iodo-5-methoxypicolinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of picolinic acid, which is a natural metabolite found in the human body. It has a molecular formula of C8H8INO3 and a molecular weight of 293.06 .

Physical And Chemical Properties Analysis

This compound is a solid compound . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Scientific Research Applications

Ester Hydrolysis in Pyridines

A study comparing the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including Methyl 6-methoxypicolinate, indicated electronic interactions between the methoxy-group and ring nitrogen. This research can be relevant for understanding the chemical behavior of Methyl 6-iodo-5-methoxypicolinate in similar contexts (Campbell et al., 1970).

Tubulin Polymerization Inhibition

A study on the optimization of tubulin-polymerization inhibitors targeting the colchicine site found that certain compounds with a similar structure to this compound, such as 6-methoxy-1,2,3,4-tetrahydroquinoline, showed significant in vitro cytotoxic activity and potency against tubulin assembly. This suggests potential applications in cancer treatment (Wang et al., 2014).

Iodination of Picolinic and Isonicotinic Acids

Research on the iodination of 5-hydroxypicolinic acid leading to the formation of 6-iodo derivatives highlights the reactivity and possible derivatization pathways for this compound (Stolyarova et al., 1978).

Synthesis of Morphine Fragments

A study exploring the synthesis of morphine fragments through intramolecular Heck reaction used 4-[(2'-Iodo-6'-methoxyphenoxy)methyl]-1-ethoxycarbonyl-1,2,5,6,-tetrahydropyridine, indicating potential utility in synthetic organic chemistry, which could be relevant for compounds like this compound (Cheng et al., 1997).

Methylation of Cinnolines

Another study investigated the effects of methoxy-groups on the methylation of cinnolines, which could provide insights into the reactivity and potential transformations of this compound (Ames et al., 1971).

Properties

IUPAC Name |

methyl 6-iodo-5-methoxypyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKMDIZTANKXJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)

![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)